4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Overview
Description
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound features a tert-butoxy group attached to a 2,2-dimethylbutan-1-amine structure, which can influence its reactivity and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,2-dimethylbutan-1-amine as the starting material.
Reaction Steps: The tert-butoxy group can be introduced through a reaction with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed, enhancing efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the amine group to a corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various alkyl halides or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and protecting groups. Biology: It can be employed in the study of enzyme inhibition and as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(Tert-butoxystyrene): Similar in having a tert-butoxy group but differs in the aromatic structure.
4-(Tert-butoxybenzaldehyde): Contains a tert-butoxy group attached to a benzaldehyde structure.
Other tert-butoxy amines: Various amines with tert-butoxy groups attached to different carbon chains.
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-9(2,3)12-7-6-10(4,5)8-11;/h6-8,11H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHTWSNJGBZWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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